Diethyl 1,3-acetonedicarboxylate serves as a versatile precursor for the synthesis of diverse heterocyclic scaffolds, which are ring structures containing atoms other than carbon in the ring. Examples include:
Diethyl 1,3-acetonedicarboxylate plays a crucial role in the synthesis of (±)-thienamycin, a potent β-lactam antibiotic. This class of antibiotics is widely used in clinical settings to combat various bacterial infections [].
Diethyl 1,3-acetonedicarboxylate is an organic compound with the molecular formula C₉H₁₄O₅ and a CAS number of 105-50-0. It is also known by its synonym, diethyl 3-oxoglutarate. This compound features two ester functional groups and is classified as a diester of 3-oxopentanedioic acid. Diethyl 1,3-acetonedicarboxylate is typically a colorless liquid that is soluble in water and has various applications in organic synthesis and medicinal chemistry.
Diethyl 1,3-acetonedicarboxylate can be synthesized through various methods:
Diethyl 1,3-acetonedicarboxylate has several applications in various fields:
Diethyl 1,3-acetonedicarboxylate shares structural similarities with several other compounds in the diester category. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl malonate | C₇H₁₄O₄ | Contains two ester groups; used in similar syntheses |
Diethyl succinate | C₈H₁₄O₄ | Has a shorter carbon chain; used in pharmaceutical applications |
Diethyl phthalate | C₁₂H₁₄O₄ | Contains aromatic rings; widely used as a plasticizer |
Uniqueness: Diethyl 1,3-acetonedicarboxylate is unique due to its specific positioning of carbonyl groups and higher degree of substitution compared to similar compounds. This positioning allows it to participate in distinct
Irritant